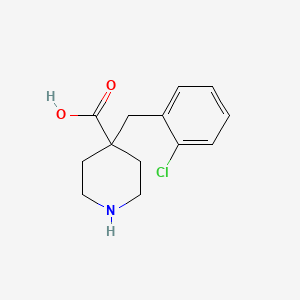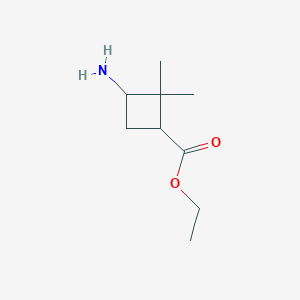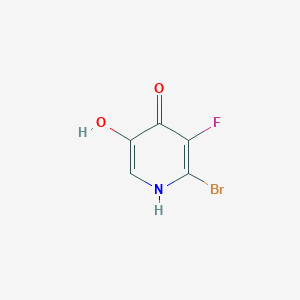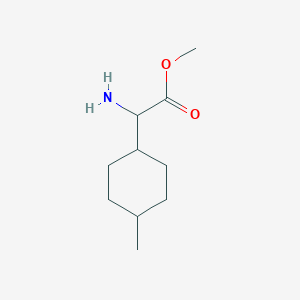![molecular formula C8H7F3N2O B13503578 5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine](/img/structure/B13503578.png)
5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine is a heterocyclic compound that features a trifluoromethyl group attached to a furo[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine typically involves multi-step procedures. One common synthetic route includes the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate ester.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano intermediate.
Reduction: The cyano intermediate is reduced using sodium and ammonium chloride in ethanol to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups attached to the furo[2,3-b]pyridine core.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by palladium-catalyzed processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and other peroxides.
Reduction: Sodium and ammonium chloride in ethanol are typical reducing agents.
Substitution: Palladium catalysts and organoboron reagents are frequently used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may block receptors such as CSF-IR, preventing the attachment of proteins like macrophage colony-stimulating factor (M-CSF). This inhibition can reduce the accumulation of immune cells in tissues, thereby mitigating disease symptoms .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound shares a similar trifluoromethyl group but differs in its overall structure.
6-(Trifluoromethyl)-3-pyridinamine: Another related compound with a trifluoromethyl group attached to a pyridine ring.
Uniqueness
5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine is unique due to its furo[2,3-b]pyridine core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H7F3N2O |
|---|---|
Peso molecular |
204.15 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)4-1-5-6(12)3-14-7(5)13-2-4/h1-2,6H,3,12H2 |
Clave InChI |
HRGNAWCAUXEGQY-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(O1)N=CC(=C2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13503498.png)
![tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate](/img/structure/B13503499.png)

![8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride](/img/structure/B13503506.png)
![Imidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13503521.png)


![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B13503533.png)

![3-[(4-Aminophenyl)sulfanyl]propanoic acid](/img/structure/B13503542.png)


![{[3-(3-Aminopropoxy)propoxy]methyl}benzene](/img/structure/B13503557.png)
